![molecular formula C20H26N2O2 B14858261 3-Naphthalen-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14858261.png)
3-Naphthalen-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a naphthalene ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butanol and a strong acid catalyst, such as sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production. Additionally, flow microreactor systems have been developed to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The tert-butyl ester group provides stability against nucleophiles and reducing agents, while the naphthalene and piperazine rings contribute to the compound’s reactivity and binding affinity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-BUTYL Nα-PROTECTED AMINO ACID ESTERS
Uniqueness
®-3-NAPHTHALEN-1-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a naphthalene ring and a piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-(naphthalen-1-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-12-11-21-17(14-22)13-16-9-6-8-15-7-4-5-10-18(15)16/h4-10,17,21H,11-14H2,1-3H3 |
InChI Key |
XKCNJUAAUAVPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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